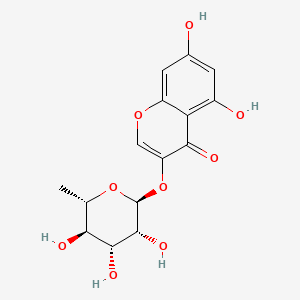![molecular formula C10H11F5O4Si B14466865 Trimethoxy[(pentafluorophenoxy)methyl]silane CAS No. 72897-23-5](/img/structure/B14466865.png)
Trimethoxy[(pentafluorophenoxy)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy[(pentafluorophenoxy)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups and a pentafluorophenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[(pentafluorophenoxy)methyl]silane typically involves the reaction of pentafluorophenol with chloromethyltrimethoxysilane in the presence of a base. The reaction proceeds as follows: [ \text{C}_6\text{F}_5\text{OH} + \text{ClCH}_2\text{Si(OCH}_3\text{)}_3 \rightarrow \text{C}_6\text{F}_5\text{OCH}_2\text{Si(OCH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy[(pentafluorophenoxy)methyl]silane can undergo various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The pentafluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Can occur under acidic or basic conditions, often catalyzed by metal salts.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Trimethoxy[(pentafluorophenoxy)methyl]silane is used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in surface modification techniques to impart hydrophobic or oleophobic properties to materials.
Biology and Medicine
In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility or to introduce specific functional groups for further bio-conjugation.
Industry
In the industrial sector, this compound is utilized in the production of advanced coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Wirkmechanismus
The mechanism of action of Trimethoxy[(pentafluorophenoxy)methyl]silane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. The pentafluorophenoxy group can participate in various substitution reactions, allowing for the introduction of different functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups and a hydrogen atom bonded to silicon.
Methyltrimethoxysilane: Similar structure but with a methyl group instead of a pentafluorophenoxy group.
Phenyltrimethoxysilane: Contains a phenyl group instead of a pentafluorophenoxy group.
Uniqueness
Trimethoxy[(pentafluorophenoxy)methyl]silane is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical resistance and specific surface properties.
Eigenschaften
CAS-Nummer |
72897-23-5 |
|---|---|
Molekularformel |
C10H11F5O4Si |
Molekulargewicht |
318.27 g/mol |
IUPAC-Name |
trimethoxy-[(2,3,4,5,6-pentafluorophenoxy)methyl]silane |
InChI |
InChI=1S/C10H11F5O4Si/c1-16-20(17-2,18-3)4-19-10-8(14)6(12)5(11)7(13)9(10)15/h4H2,1-3H3 |
InChI-Schlüssel |
ROVANJFCVPCANB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](COC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


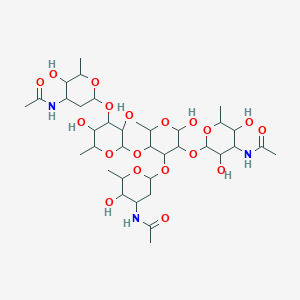
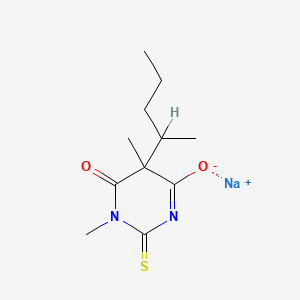
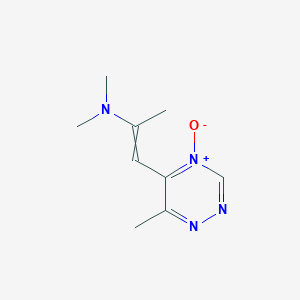

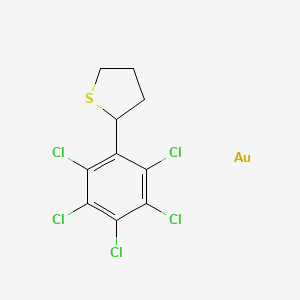
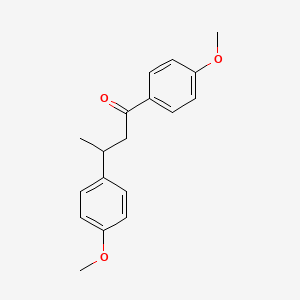
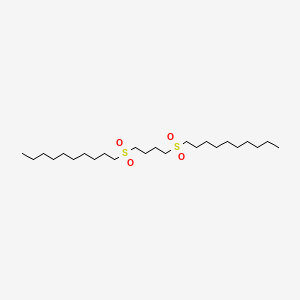
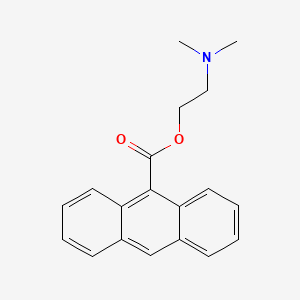
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
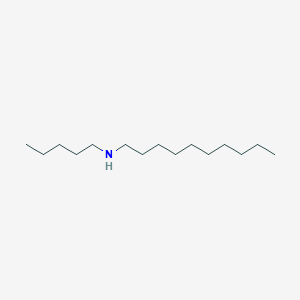
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
